Product packaging for 9-Hydroxybenzo[a]pyrene-4,5-oxide(Cat. No.:CAS No. 61133-85-5)

9-Hydroxybenzo[a]pyrene-4,5-oxide

Cat. No.: B1199691
CAS No.: 61133-85-5
M. Wt: 284.3 g/mol
InChI Key: QMJJLPWCBGOGAF-UHFFFAOYSA-N
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Description

9-Hydroxybenzo[a]pyrene-4,5-oxide, also known as 9-Hydroxybenzo[a]pyrene-4,5-epoxide, is a key oxidized metabolite in the complex biotransformation pathway of the environmental pollutant Benzo[a]pyrene . This polycyclic aromatic compound belongs to the class of organic compounds known as chrysenes, which feature a benzene ring fused to a phenanthrene ring system . With a molecular formula of C20H12O2 and an average molecular weight of 284.31 g/mol, it is recognized by the CAS Registry Number 61133-85-5 and identifiers such as HMDB0062439 and KEGG Compound C14854 . Research Applications and Value This compound is primarily used in studies focused on the metabolism of xenobiotics by cytochrome P450 enzymes and in the investigation of chemical carcinogenesis, specifically the formation of DNA adducts . Its presence in a metabolic pathway highlights its research value for understanding how procarcinogens are activated within biological systems and how their reactive intermediates can interact with cellular macromolecules like DNA. Researchers utilize this compound to elucidate the mechanisms behind mutagenesis and carcinogenesis initiated by polycyclic aromatic hydrocarbons, providing critical insights for toxicological risk assessment and the development of potential intervention strategies. Chemical and Physical Properties Chemical Formula: C20H12O2 Average Molecular Weight: 284.31 g/mol Monoisotopic Molecular Weight: 284.0837 IUPAC Name: 18-oxahexacyclo[10.7.2.0³,⁸.0⁹,²⁰.0¹⁶,²¹.0¹⁷,¹⁹]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaen-6-ol Predicted LogP: 4.62 Water Solubility: Approximately 0.00035 g/L Important Notice This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O2 B1199691 9-Hydroxybenzo[a]pyrene-4,5-oxide CAS No. 61133-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61133-85-5

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

18-oxahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaen-6-ol

InChI

InChI=1S/C20H12O2/c21-12-6-4-11-8-16-18-13(15(11)9-12)7-5-10-2-1-3-14(17(10)18)19-20(16)22-19/h1-9,19-21H

InChI Key

QMJJLPWCBGOGAF-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C=C(C=CC6=C5)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C=C(C=CC6=C5)O)C=C2

Other CAS No.

61133-85-5

Synonyms

9-hydroxybenzo(a)pyrene-4,5-epoxide
9-hydroxybenzo(a)pyrene-4,5-oxide
9-OH-BaP-4,5-oxide

Origin of Product

United States

Synthetic Strategies and Chemical Characterization for 9 Hydroxybenzo a Pyrene 4,5 Oxide

Chemical Synthesis Pathways for Research Grade Material

The generation of research-grade 9-Hydroxybenzo[a]pyrene-4,5-oxide is a multi-step process that typically begins with the synthesis of its precursor, 9-Hydroxybenzo[a]pyrene. A facile synthesis for 9-Hydroxybenzo[a]pyrene has been developed, which serves as a critical starting point for producing the epoxide.

The subsequent and most crucial step is the epoxidation of the 4,5-double bond (the K-region) of the 9-Hydroxybenzo[a]pyrene molecule. This transformation introduces a highly reactive epoxide ring. The synthesis of such reactive metabolites, like this compound, is challenging due to their instability. The general approach involves the oxidation of the parent phenol (B47542). Specific details on the direct oxidation of 9-Hydroxybenzo[a]pyrene to its 4,5-oxide for research purposes have been described in literature focused on its role as a reactive metabolite. The process must be carefully controlled to prevent unwanted side reactions and decomposition of the target compound.

Table 1: Overview of Synthesis Strategy

Step Description Starting Material Key Transformation Product
1 Precursor Synthesis Benzo[a]pyrene (B130552) derivative Introduction of hydroxyl group at C9 9-Hydroxybenzo[a]pyrene

Preparation of Methyl Ether Derivatives

To increase the stability of the compound for certain types of analysis and to probe the role of the hydroxyl group, methyl ether derivatives are often synthesized. The synthesis of 9-methoxybenzo[a]pyrene-4,5-oxide (the methyl ether of 9-hydroxybenzo[a]pyrene 4,5-oxide) has been successfully described. This preparation involves the methylation of the phenolic hydroxyl group of 9-hydroxybenzo[a]pyrene, followed by the epoxidation of the K-region 4,5-bond. Alternatively, the 9-hydroxy group of the pre-formed epoxide can be methylated. This derivatization is crucial as this methyl ether has been implicated as a metabolite of benzo[a]pyrene that covalently binds to nucleic acids.

Synthesis of Stable Isomeric and Deuterated Analogs for Mechanistic Probes

The study of metabolic pathways and reaction mechanisms often requires the use of stable analogs, such as other isomers or isotopically labeled compounds.

Isomeric Analogs: The synthesis of various isomeric hydroxybenzo[a]pyrenes has been accomplished, providing a suite of compounds for comparative studies. These isomers, where the hydroxyl group is positioned at different locations on the pyrene (B120774) ring system, are crucial for understanding structure-activity relationships. By comparing the properties and biological activities of different isomers, researchers can deduce the importance of the hydroxyl group's specific location.

Deuterated Analogs: While the synthesis of deuterated analogs for many polycyclic aromatic hydrocarbons is a common strategy to probe metabolic pathways and reaction mechanisms (e.g., kinetic isotope effect studies), specific literature detailing the synthesis of deuterium-labeled this compound is not readily available from the reviewed sources. Such a synthesis would typically involve using deuterated starting materials or employing specific deuterium (B1214612) exchange reactions at non-labile positions prior to the final oxidation step.

Control of Stereochemistry in Synthetic Processes

The stereochemistry of epoxide metabolites can significantly influence their biological activity. For instance, the stereochemical nature of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) affects the types of DNA adducts formed. This compound possesses a chiral center at the epoxide ring, meaning it can exist as a pair of enantiomers.

Controlling the stereochemistry during synthesis is a significant challenge. Two primary strategies are generally employed for producing enantiomerically pure or enriched arene oxides:

Asymmetric Epoxidation: This involves using a chiral oxidizing agent or catalyst to selectively form one enantiomer over the other.

Chiral Resolution: This involves synthesizing the racemic mixture (an equal mix of both enantiomers) and then separating them, often using techniques like chiral chromatography.

Despite the recognized importance of stereochemistry, specific, documented methods for the routine stereoselective synthesis or chiral resolution of this compound were not detailed in the surveyed literature. Therefore, it is often studied as a racemic mixture in research settings.

Metabolic Formation and Biotransformation Dynamics of 9 Hydroxybenzo a Pyrene 4,5 Oxide

Enzymatic Generation from Benzo[a]pyrene (B130552) Precursors

The formation of 9-Hydroxybenzo[a]pyrene-4,5-oxide is a multi-step enzymatic process initiated from the parent compound, benzo[a]pyrene. This biotransformation is crucial in the context of BaP's carcinogenic activity, as it leads to the generation of reactive intermediates capable of interacting with cellular macromolecules.

Contribution of Cytochrome P450 Monooxygenases in Initial Hydroxylation

The initial and rate-limiting step in the metabolic activation of benzo[a]pyrene is its oxidation by cytochrome P450 (CYP) monooxygenases. researchgate.net These heme-thiolate proteins are a superfamily of enzymes that catalyze a wide array of reactions, including the hydroxylation of aromatic compounds. nih.gov Specifically, CYP1A1 and CYP1B1 are the primary isoforms implicated in the bioactivation of BaP. mdpi.com

The process begins with the oxidation of BaP to various phenolic derivatives, including 9-hydroxybenzo[a]pyrene (9-OH-BaP). nih.gov Studies have shown that the formation of 9-OH-BaP is a significant pathway in the metabolism of BaP. For instance, in fungal systems, certain CYP enzymes have been identified that specifically catalyze the conversion of BaP to 3-hydroxybenzo[a]pyrene, highlighting the regioselectivity of these enzymes. nih.govasm.org In human tissues, the expression and activity of these CYP enzymes can be induced by exposure to polycyclic aromatic hydrocarbons (PAHs) like BaP itself, creating a feedback loop that can enhance its metabolic activation. nih.gov

Role of Epoxide Hydrolase in Arene Oxide Processing

Following the initial oxidation by CYPs, the resulting arene oxides, such as benzo[a]pyrene-4,5-oxide (B1217752), are substrates for epoxide hydrolase (EH). psu.edu This enzyme catalyzes the hydration of the epoxide ring to form a more polar and generally less reactive trans-dihydrodiol. psu.edumdpi.com Microsomal epoxide hydrolase (mEH) is particularly important in the detoxification of xenobiotic epoxides. nih.gov

Specific Bioactivation Pathways of 9-Hydroxybenzo[a]pyrene to its 4,5-oxide

The formation of this compound stems from the further metabolism of its precursor, 9-hydroxybenzo[a]pyrene (9-OH-BaP). nih.gov This phenol (B47542) metabolite of BaP can undergo a second round of oxidation, catalyzed by CYP enzymes, specifically at the 4,5-position (the K-region) to form the corresponding epoxide. nih.govnih.gov This pathway represents a significant route for the metabolic activation of BaP.

Research has indicated that 9-OH-BaP is a more potent pre-mutagen than BaP itself, suggesting that its conversion to the 4,5-oxide is a highly efficient activation step. nih.gov The resulting this compound is a reactive electrophile that has been implicated in the covalent binding of BaP metabolites to DNA. nih.govnih.gov The formation of this specific oxide is a critical event, as it represents a terminal reactive metabolite capable of initiating carcinogenic processes.

Stereoselectivity and Regioselectivity in Metabolic Activation

The enzymatic reactions involved in the metabolism of benzo[a]pyrene are often characterized by a high degree of stereoselectivity and regioselectivity. This means that the enzymes preferentially attack specific positions on the BaP molecule and produce specific stereoisomers of the metabolites.

For example, the metabolic conversion of BaP by rat liver microsomes demonstrates stereospecificity, leading to the formation of a single enantiomer of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.gov This specific diol is then further metabolized stereoselectively to predominantly form one of the diol epoxides where the 7-hydroxyl group and the 9,10-epoxide are in a trans configuration. nih.gov This highlights how the three-dimensional structure of the enzymes dictates the precise nature of the metabolites formed, which in turn influences their biological activity.

In Vitro Experimental Models for Metabolic Pathway Elucidation

To dissect the complex metabolic pathways of benzo[a]pyrene, researchers rely on various in vitro experimental models. These systems allow for the controlled study of specific enzymatic reactions and the identification of metabolites.

Application of Microsomal Enzyme Systems

Microsomal enzyme systems are a cornerstone of in vitro toxicology and drug metabolism studies. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum of cells, primarily from the liver, and are rich in drug-metabolizing enzymes, including cytochrome P450s and epoxide hydrolase. nih.govnih.govnih.gov

The use of liver microsomes from various species, including rats and humans, has been instrumental in elucidating the metabolic activation of BaP and its derivatives. nih.govnih.govosti.gov These systems can be used to study the kinetics of enzyme reactions, identify the metabolites formed, and investigate the effects of inhibitors and inducers on metabolic pathways. nih.govnih.gov For example, studies using rat liver microsomes have demonstrated that 9-hydroxybenzo[a]pyrene is more effectively activated to DNA-binding species than benzo[a]pyrene itself. nih.gov Furthermore, these in vitro systems have been crucial in confirming the role of specific enzymes, such as aryl hydrocarbon hydroxylase, in the metabolic activation process. nih.gov

Table 1: Key Enzymes in the Metabolism of Benzo[a]pyrene

EnzymeFunctionRole in this compound Formation
Cytochrome P450 (CYP) Monooxygenases (e.g., CYP1A1, CYP1B1) Catalyze the initial oxidation of benzo[a]pyrene to phenolic derivatives and the subsequent epoxidation of these phenols. nih.govmdpi.comResponsible for the initial hydroxylation of benzo[a]pyrene to 9-hydroxybenzo[a]pyrene and its subsequent oxidation to this compound. nih.govnih.gov
Epoxide Hydrolase (EH) Catalyzes the hydration of epoxides to form dihydrodiols. psu.edumdpi.comProcesses the benzo[a]pyrene-4,5-oxide precursor, influencing the overall metabolic flux towards different pathways. nih.gov

Table 2: In Vitro Models for Studying Benzo[a]pyrene Metabolism

ModelDescriptionApplication in Studying this compound
Microsomal Enzyme Systems Vesicles derived from the endoplasmic reticulum containing key metabolizing enzymes. nih.govnih.govUsed to demonstrate the metabolic activation of 9-hydroxybenzo[a]pyrene to its 4,5-oxide and to study the kinetics and inhibition of the involved enzymes. nih.gov
Cultured Hepatocytes Primary liver cells cultured in vitro. nih.govProvide a more complete cellular context for studying metabolism, including both Phase I and Phase II reactions.
Human Tissue Organoids 3D cell cultures that mimic the structure and function of human tissues. mdpi.comnih.govAllow for the investigation of benzo[a]pyrene metabolism and its genotoxic effects in a system that more closely resembles in vivo conditions. mdpi.comnih.gov

Reconstituted Cytochrome P450 and Epoxide Hydrolase Systems

The formation of this compound is intrinsically linked to the metabolic activity of cytochrome P450 (CYP) enzymes on its precursor, 9-hydroxybenzo[a]pyrene (9-OH-BaP). Studies utilizing reconstituted systems with purified human CYP enzymes have been instrumental in elucidating the specific isoforms involved in the oxidation of BaP and its derivatives.

Research has shown that the oxidation of BaP is catalyzed by a range of human recombinant CYP enzymes, including CYP1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, 3A4, and 3A5. Among these, CYP1A1 and CYP1B1 exhibit the highest efficiency in metabolizing BaP. Specifically, the formation of BaP-9-ol, the direct precursor to this compound, is predominantly carried out by CYP1A1 and CYP1B1, with lesser contributions from CYP2C19 and CYP3A4. The subsequent epoxidation of the 4,5-double bond of 9-OH-BaP to yield this compound is a critical step, rendering the molecule more reactive.

The presence of epoxide hydrolase (EH) in these reconstituted systems is crucial for the detoxification of arene oxides. Microsomal epoxide hydrolase (mEH) catalyzes the hydrolysis of the epoxide ring to form the corresponding trans-dihydrodiol. In the context of this compound, EH would be expected to convert it to 9-hydroxy-trans-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene. This enzymatic hydration is a key detoxification pathway, as it converts the reactive epoxide into a less reactive and more water-soluble diol, facilitating its eventual elimination from the body. While direct experimental data on the kinetics of this compound with reconstituted EH is limited, the well-established function of this enzyme on other BaP epoxides strongly suggests a similar role.

The interplay between the activating CYP enzymes and the detoxifying epoxide hydrolase dictates the steady-state concentration of the reactive this compound and, consequently, its potential to interact with cellular macromolecules.

Table 1: Key Enzymes in the Metabolism of 9-Hydroxybenzo[a]pyrene and its Derivatives

Enzyme FamilySpecific EnzymeRole in this compound Metabolism
Cytochrome P450CYP1A1, CYP1B1Major enzymes responsible for the formation of BaP-9-ol, the precursor to this compound.
Cytochrome P450CYP2C19, CYP3A4Contribute to the formation of BaP-9-ol to a lesser extent.
Epoxide HydrolaseMicrosomal Epoxide Hydrolase (mEH)Catalyzes the hydration of the epoxide ring of this compound to form the corresponding trans-dihydrodiol.

Cellular Biotransformation Capabilities in Research Lines (e.g., C3H/10T1/2 cells)

The C3H/10T1/2 mouse embryo fibroblast cell line is a widely used in vitro model for studying the metabolism and carcinogenicity of chemical compounds. These cells possess the necessary enzymatic machinery, including cytochrome P450s and epoxide hydrolase, to metabolize PAHs.

A significant finding in the study of 9-Hydroxybenzo[a]pyrene in C3H/10T1/2 cells is the notable absence of DNA adducts derived from this compound. oup.com When these cells were treated with radiolabeled 9-OH-BaP, chromatographic analysis of the digested DNA did not reveal the presence of modified deoxyribonucleosides that would be expected from the reaction of this compound with DNA. oup.com This suggests that despite the potential for its formation, the compound either does not reach the nucleus to interact with DNA or is efficiently detoxified by the cellular machinery.

This observation points towards a robust detoxification capacity within the C3H/10T1/2 cells that effectively manages the reactive epoxide. While the specific metabolites of this compound within these cells have not been fully characterized in the available literature, the lack of DNA adducts implies that detoxification pathways, such as enzymatic hydration by epoxide hydrolase and subsequent conjugation reactions, are highly active. This cellular defense mechanism likely accounts for the observed resistance of C3H/10T1/2 cells to the transforming potential of 9-OH-BaP. oup.com

Table 2: Summary of this compound Biotransformation in C3H/10T1/2 Cells

ObservationImplication
No detectable this compound-modified deoxyribonucleosides in DNA. oup.comEfficient detoxification of the reactive epoxide, preventing it from reaching and damaging the genetic material.
Resistance of C3H/10T1/2 cells to the mutagenic and transforming action of 9-OH-BaP. oup.comThe cellular biotransformation capabilities effectively mitigate the carcinogenic potential of 9-OH-BaP by preventing the formation of stable DNA adducts from its epoxide metabolite.

Molecular Mechanisms of Interaction with Biological Macromolecules

Mechanisms Underlying Mutagenesis Induction

Induction of Gene Mutations in Bacterial Assays (e.g., Salmonella typhimurium)

The mutagenic potential of benzo[a]pyrene (B130552) metabolites is often evaluated using bacterial reverse mutation assays, such as the Ames test, which utilizes various strains of Salmonella typhimurium. 9-Hydroxybenzo[a]pyrene-4,5-oxide, a K-region epoxide of a benzo[a]pyrene phenol (B47542), is a direct-acting mutagen, meaning it can induce mutations without the need for metabolic activation.

Research has shown that the related compound, benzo[a]pyrene 4,5-oxide, is highly mutagenic in S. typhimurium strains TA1537 and TA1538, which are designed to detect frameshift mutations. nih.gov In contrast, it shows little to no activity in the TA1535 strain, which detects base-pair substitutions. nih.gov This suggests that the mutagenic activity of this K-region epoxide is primarily due to its ability to cause insertions or deletions in the DNA sequence. The phenols of benzo[a]pyrene, including 9-hydroxybenzo[a]pyrene, generally exhibit little to no mutagenic activity in these bacterial assays. nih.gov The presence of the epoxide ring on the 4,5-position is, therefore, crucial for its mutagenic activity in this system.

The mutagenicity of benzo[a]pyrene itself in these bacterial assays is dependent on its metabolic activation to reactive intermediates, such as epoxides. nih.gov The addition of liver microsomes, which contain metabolic enzymes, to the assay is necessary to observe a mutagenic effect from the parent compound. nih.gov

**Table 1: Mutagenicity of Benzo[a]pyrene Derivatives in *Salmonella typhimurium***

Compound S. typhimurium Strain Metabolic Activation (S9) Mutagenic Activity
Benzo[a]pyrene 4,5-oxide TA1537, TA1538 (Frameshift) Not Required High
Benzo[a]pyrene 4,5-oxide TA1535 (Base-pair) Not Required Inactive
Benzo[a]pyrene Phenols Various Not Required Little to none
Benzo[a]pyrene Various Required Active

Mutagenic Potency in Mammalian Cell Systems (e.g., V79 Chinese Hamster Cells)

In addition to bacterial assays, the mutagenicity of this compound and related compounds is assessed in mammalian cell culture systems, such as the V79 Chinese hamster cell line. These assays can provide insights into the mutagenic potential in a cellular environment more relevant to human exposure.

Studies have demonstrated that benzo[a]pyrene 4,5-oxide is a potent mutagen in V79 cells, inducing mutations that confer resistance to agents like 8-azaguanine. nih.gov Its mutagenic activity in this system is significantly higher than that of other benzo[a]pyrene oxides, such as the 7,8- and 9,10-oxides. nih.gov The parent compound, benzo[a]pyrene, and its phenolic derivatives, including 9-hydroxybenzo[a]pyrene, show little to no direct mutagenic effect in V79 cells. nih.gov

Interestingly, studies on the individual enantiomers of benzo[a]pyrene 4,5-oxide have revealed differences in their mutagenic and cytotoxic effects in V79 cells. nih.gov The (-)-enantiomer was found to be more mutagenic and cytotoxic than the (+)-enantiomer. nih.gov Furthermore, a synergistic effect was observed when the enantiomers were tested as a mixture, with a 3:1 ratio of the (-) to (+) enantiomer producing the greatest mutagenic and cytotoxic response. nih.gov

Table 2: Relative Mutagenic Potency of Benzo[a]pyrene Derivatives in V79 Chinese Hamster Cells

Compound Relative Mutagenic Potency
Benzo[a]pyrene 4,5-oxide High
Benzo[a]pyrene 9,10-oxide Considerably less active than 4,5-oxide
Benzo[a]pyrene & Phenols Little to no effect

Correlation between DNA Adduct Formation and Mutagenic Events

The mutagenicity of compounds like this compound is intrinsically linked to their ability to form covalent adducts with DNA. These adducts, if not repaired, can lead to mispairing during DNA replication, resulting in permanent mutations.

While direct quantitative data correlating the specific DNA adducts of this compound to mutation frequency is limited, the relationship is well-established for the ultimate carcinogen of benzo[a]pyrene, the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). In a cell-mediated mutation assay using V79 cells, a clear correlation was observed between the formation of the (+)-anti-BPDE-deoxyguanosine (dGuo) adduct and the induction of mutations. nih.gov The mutation frequency increased with longer exposure times, which corresponded to an increase in the amount of this specific adduct. nih.gov

The formation of DNA adducts by reactive metabolites of benzo[a]pyrene is a critical initiating event in its carcinogenicity. The levels of these adducts can be influenced by factors such as smoking, which has been shown to enhance the formation of anti-BPDE-DNA adducts in coke oven workers. nih.gov The significant interindividual variation in adduct levels suggests that genetic differences in the metabolic activation and detoxification pathways play a crucial role. nih.gov The formation of BPDE-N2-dGuo adducts has been observed to be dose-dependent in human hepatocyte (HepG2) cell lines. plos.org

Enzymatic Modulation of this compound Reactivity

The biological activity of this compound is significantly influenced by various enzymes that can either detoxify this reactive epoxide or, in some cases, be involved in its formation.

Role of Epoxide Hydrolase in Detoxification and Hydration

Epoxide hydrolase is a critical enzyme in the detoxification of epoxides, including the K-region epoxides of benzo[a]pyrene. This enzyme catalyzes the hydration of the epoxide ring to form a trans-dihydrodiol, which is generally less reactive and more easily excreted.

The importance of epoxide hydrolase in mitigating the mutagenicity of benzo[a]pyrene metabolites has been clearly demonstrated. The addition of purified epoxide hydrolase to a bacterial mutagenicity assay with metabolically activated benzo[a]pyrene reduced the mutagenic activity by over 95%. nih.gov Conversely, the addition of epoxide hydrolase inhibitors significantly increased the mutagenicity, indicating that epoxides are the key mutagenic metabolites and that their hydration by epoxide hydrolase is a crucial detoxification step. nih.gov The rabbit lung has been shown to be capable of removing a significant portion of circulating benzo[a]pyrene 4,5-oxide, a process in which epoxide hydrolase plays a key role. nih.gov

Glutathione (B108866) S-Transferase-Mediated Conjugation

Glutathione S-transferases (GSTs) represent another major pathway for the detoxification of electrophilic compounds like this compound. GSTs catalyze the conjugation of the epoxide with the endogenous antioxidant glutathione, forming a more water-soluble and readily excretable conjugate. nih.gov

The enzymatic conjugation of benzo[a]pyrene 4,5-oxide with glutathione is a well-characterized detoxification reaction. nih.govnih.gov Different GST isoenzymes exhibit varying activities towards benzo[a]pyrene epoxides. nih.gov In human skin, GST activity shows a strong preference for the (+)-enantiomer of anti-BPDE, the more tumorigenic form. nih.gov The specific activity of GSTs towards these substrates can vary significantly among individuals, which may contribute to differences in susceptibility to the toxic effects of benzo[a]pyrene. nih.gov The conjugation reaction can be highly stereospecific, with purified GST from little skate liver demonstrating both high regiospecificity and stereospecificity for (±)-benzo[a]pyrene 4,5-oxide. nih.gov

Table 3: Key Enzymes in the Metabolism of Benzo[a]pyrene Epoxides

Enzyme Function Substrate (Example) Product
Epoxide Hydrolase Detoxification (Hydration) Benzo[a]pyrene 4,5-oxide Benzo[a]pyrene-4,5-dihydrodiol
Glutathione S-Transferase Detoxification (Conjugation) Benzo[a]pyrene 4,5-oxide Glutathione conjugate of BaP 4,5-oxide

Influence of Enzyme Inhibitors on DNA Adduct Levels

Inhibition of epoxide hydrolase by compounds such as 1,1,1-trichloropropene-2,3-oxide (TCPO) has been shown to have a dose-dependent effect on benzo[a]pyrene carcinogenesis. nih.gov At low doses, TCPO slightly accelerated tumor formation, while at high doses, it was remarkably inhibitory. nih.gov This complex response highlights the dual role of metabolic pathways, where inhibition of a detoxification step can sometimes, under certain conditions, lead to a decrease in the formation of the ultimate carcinogen by shunting the metabolism towards other, less harmful pathways. The use of epoxide hydrolase inhibitors in in vitro systems generally leads to an increase in the mutagenicity of the parent compound, confirming the protective role of this enzyme. nih.gov

Comparative Mechanistic Investigations and Structure Activity Relationships

Relative Reactivity and Genotoxic Potential Compared to Other Polycyclic Aromatic Hydrocarbon Epoxides and Phenols

The genotoxic potential of benzo[a]pyrene (B130552) metabolites is highly variable and dependent on their specific structure, particularly the presence and position of epoxide and phenol (B47542) functional groups. 9-Hydroxybenzo[a]pyrene-4,5-oxide is a K-region epoxide, a feature known to confer significant chemical reactivity.

Research comparing various benzo[a]pyrene derivatives has shown that the parent phenols, such as 9-hydroxybenzo[a]pyrene, exhibit little to no mutagenic activity in bacterial assays like the Salmonella typhimurium test. nih.gov In contrast, the K-region epoxide, benzo[a]pyrene-4,5-oxide (B1217752) (lacking the 9-hydroxy group), is a potent frameshift mutagen in these same bacterial strains and is significantly more cytotoxic to Chinese hamster V79 cells than non-K-region oxides. nih.gov

While benzo[a]pyrene-4,5-oxide shows high direct mutagenicity, other metabolites like the benzo[a]pyrene diol epoxides (e.g., BPDE) are considered the ultimate carcinogenic metabolites of benzo[a]pyrene. preprints.orgmdpi.com The K-region 4,5-oxide demonstrates moderate mutagenicity compared to the exceptionally high mutagenic frequency of certain 7,8-diol-9,10-epoxide isomers. The presence of the 9-hydroxy group on the benzo[a]pyrene-4,5-oxide molecule is the result of metabolic processes that can ultimately lead to the formation of this reactive epoxide, which is capable of binding covalently to nucleic acids. nih.govnih.gov

Table 1: Comparative Mutagenicity of Benzo[a]pyrene Metabolites
CompoundMetabolite ClassObserved Mutagenic Activity
9-Hydroxybenzo[a]pyrenePhenolLittle to no mutagenic activity in Salmonella strains. nih.gov
Benzo[a]pyrene-4,5-oxideK-Region EpoxideHighly mutagenic in Salmonella strains (TA1537, TA1538); more cytotoxic than non-K-region oxides. nih.gov
Benzo[a]pyrene-7,8-oxideNon-K-Region EpoxideLess than 1% as mutagenic as the 4,5-oxide. nih.gov
Benzo[a]pyrene-9,10-oxideNon-K-Region EpoxideConsiderably less active than the 4,5-oxide. nih.gov
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)Diol EpoxideConsidered an ultimate carcinogen with very high mutagenic potential. preprints.orgmdpi.com

Influence of Stereochemistry on DNA Binding Affinity and Mutagenic Outcome

The stereochemistry of epoxide metabolites can dramatically influence their biological activity. For the related compound, benzo[a]pyrene 4,5-oxide, studies have successfully resolved its enantiomers and demonstrated significant differences in their mutagenic potential. The (-) enantiomer of benzo[a]pyrene 4,5-oxide is reported to be 1.5 to 5.5 times more mutagenic than the (+) enantiomer in various strains of Salmonella typhimurium and in Chinese hamster V79 cells. Furthermore, the (-) enantiomer is also more cytotoxic to V79 cells. An interesting synergistic effect has been observed in V79 cells, where mixtures of the two enantiomers, particularly a 3:1 ratio of the (-) to (+) enantiomer, produced the greatest cytotoxic and mutagenic effects.

Elucidation of Structure-Activity Correlations in DNA Adduct Formation

The chemical structure of this compound is directly correlated with its activity as a DNA-binding agent. The molecule contains two key functional groups: a phenol group at the 9-position and an epoxide group across the 4 and 5 positions (the K-region). This combination is a result of sequential metabolic events.

Studies on the metabolism of benzo[a]pyrene have shown that phenol metabolites, including 9-hydroxybenzo[a]pyrene (9-OH-BaP), can be further metabolized. nih.gov The formation of DNA adducts from 9-OH-BaP is catalyzed by the enzyme aryl hydrocarbon hydroxylase. The resulting major DNA adduct has chromatographic and fluorescence characteristics consistent with a product derived from the reaction of this compound with DNA. nih.gov This strongly implicates this compound as the reactive intermediate that covalently binds to nucleic acids. nih.govnih.gov

The structure-activity relationship can be described as follows:

Initial Hydroxylation : Benzo[a]pyrene is first metabolized to 9-hydroxybenzo[a]pyrene. While this phenol itself is not significantly mutagenic, the hydroxyl group makes it a substrate for further enzymatic action. nih.govnih.gov

Epoxidation at the K-Region : The 9-hydroxybenzo[a]pyrene is then metabolized to form an epoxide at the electronically rich and reactive K-region (the 4,5-position), yielding this compound. nih.gov

Nucleophilic Attack : The strained three-membered epoxide ring is highly electrophilic and susceptible to attack by nucleophilic sites on DNA bases, such as the exocyclic amino groups of guanine (B1146940) and adenine. This reaction forms a stable, covalent DNA adduct, which is a key initiating event in chemical carcinogenesis. nih.govuwo.ca

The formation of this specific adduct is significantly inhibited by glutathione (B108866) in microsomal incubations, which further supports the role of an electrophilic epoxide intermediate that can be detoxified through glutathione conjugation. nih.gov This demonstrates a clear correlation between the K-region epoxide structure and the biological activity of forming DNA adducts.

Table 2: Structure-Activity Relationship in DNA Adduct Formation
Structural FeatureAssociated ActivitySupporting Evidence
9-Hydroxy GroupMarks the molecule for further metabolism.Precursor to the reactive epoxide. nih.gov
4,5-Epoxide (K-Region)Confers high electrophilicity and reactivity towards DNA.Implicated as the ultimate reactive form of 9-OH-BaP that binds to DNA. nih.govnih.gov
Combined StructureForms a major, stable DNA adduct upon metabolic activation.Chromatographic and fluorescence data match adducts derived from this compound. nih.gov

Perspectives and Future Directions in 9 Hydroxybenzo a Pyrene 4,5 Oxide Research

Discovery and Characterization of Novel, Unidentified Adducts and Metabolites

A primary focus of ongoing research is the identification of previously unknown DNA and protein adducts formed from 9-Hydroxybenzo[a]pyrene-4,5-oxide. While the major DNA adducts of B[a]P, such as those derived from benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), are well-characterized, there is evidence of other adducts that are yet to be fully identified. nih.govnih.gov Research has pointed to the existence of a novel B[a]P-derived DNA adduct that may arise from the further metabolic activation of 9-hydroxybenzo[a]pyrene (9-OH-B[a]P). nih.gov The synthesis of the methyl ether of 9-hydroxybenzo[a]pyrene 4,5-oxide has been described, implicating it as a metabolite that can covalently bind to nucleic acids. nih.gov

The challenge lies in detecting and structurally characterizing these novel adducts, which are often present at very low concentrations. In one study, an unidentified adduct was observed alongside the major BPDE-deoxyguanosine adducts in various tissues of mice and rabbits. nih.gov Future efforts will likely involve the use of sensitive techniques like ³²P-postlabeling assays and advanced mass spectrometry to isolate and identify these unknown molecules. nih.gov

Table 1: Known and Potential Unidentified Adducts and Metabolites of Benzo[a]pyrene (B130552)

Compound/AdductStatusKey Research Findings
(+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-BP (BPDEI)-deoxyguanosine adductIdentifiedMajor adduct found in various tissues. nih.gov
7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydro-BP (BPDEII)-deoxyguanosine adductIdentifiedObserved in tissues alongside BPDEI adducts. nih.gov
(-)-BPDEI-deoxyguanosine adductIdentifiedDetected in tissues from BP-treated animals. nih.gov
Unidentified adductUnidentifiedObserved in lung, liver, and other tissues; levels are unexpectedly similar across tissues. nih.gov
dG-derived DNA adduct from 9-OH-BPCharacterizedArises from further bioactivation of 9-OH-BP; analyzed by ³²P-postlabeling and CE-MS. nih.gov

Advanced Computational Modeling of Molecular Interactions and Reaction Pathways

Computational chemistry is proving to be an invaluable tool in understanding the reactivity and metabolic pathways of B[a]P metabolites. Density Functional Theory (DFT) studies are being employed to investigate the structure-reactivity relationships and the stability of carbocations formed from the opening of epoxide rings in B[a]P derivatives. rsc.orgunf.edu These computational models can predict the likelihood of different reaction pathways and the stability of the resulting carbocations, which are key intermediates in the formation of DNA adducts.

For instance, computational studies have shown that the O-protonation of epoxides and diol epoxides leads to the formation of carbocations through barrierless processes. rsc.org The electronic properties of different isomers of benzo[a]pyrene diol epoxide, which influence their reactivity towards DNA, have been analyzed using quantum chemical methods. researchgate.net These models can also explore the effects of substitutions, such as fluorine, on the stability of carbocations and predict how these changes might alter the biological activity of the compound. rsc.org Future computational work will likely focus on more complex systems, modeling the interaction of this compound within the active sites of metabolic enzymes and its binding to DNA sequences.

Development of Next-Generation Analytical Tools for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and its metabolites in biological and environmental samples are critical for exposure assessment and mechanistic studies. researchgate.net Researchers are continuously developing more sensitive and specific analytical methods to meet this challenge. nih.govbiologyjournal.net High-performance liquid chromatography (HPLC) with fluorescence detection (HPLC-FLD) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques. researchgate.netresearchgate.net However, newer methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) offer even lower detection limits and greater specificity. researchgate.net

Recent advancements also include novel sample preparation techniques to isolate and concentrate these compounds from complex matrices. jfda-online.com These include stir bar sorptive extraction (SBSE), which has shown high recovery rates for polycyclic aromatic hydrocarbons (PAHs) from water samples with very low detection limits. researchgate.net The development of off-line/on-line methodologies combining matrix solid-phase dispersion (MSPD) and solid-phase extraction (SPE) with HPLC-FD has enabled the analysis of B[a]P and its metabolites in microalgae cultures at the pg/mL level. nih.gov Future analytical tools will likely integrate these advanced separation and detection technologies with automated sample processing to enable high-throughput analysis of a wider range of metabolites.

Table 2: Comparison of Advanced Analytical Techniques for PAH Metabolite Detection

Analytical TechniqueCommon ApplicationAdvantagesDisadvantages
HPLC-FLDQuantification of known PAH metabolites in biological samples. researchgate.netGood sensitivity and widely available.Limited specificity compared to MS methods.
GC-MSIdentification and quantification of volatile and semi-volatile PAH metabolites. nih.govresearchgate.netHigh resolution and provides structural information.Requires derivatization for non-volatile compounds.
LC-MS/MSHighly sensitive and specific detection of a wide range of PAH metabolites. researchgate.netExcellent for complex matrices, provides structural confirmation.Higher instrumentation cost.
GC-MS/MSEnhanced specificity and lower detection limits compared to GC-MS. nih.govReduces matrix interference.Higher complexity and cost.
SBSE-LC-FLDExtraction and analysis of PAHs from aqueous samples. researchgate.netHigh enrichment factor, low detection limits.Can be influenced by matrix effects.
MSPD-SPE-HPLC-FDAnalysis of PAHs and metabolites in complex biological matrices like microalgae. nih.govEffective for solid and liquid phases of a sample.Multi-step procedure can be time-consuming.

Application of Integrated Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound, researchers are increasingly turning to integrated "omics" technologies. frontiersin.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular and systemic responses to exposure. jyu.finih.gov

Q & A

Q. Basic

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular weight (284.30808 g/mol) and isotopic distribution.
  • Elemental Analysis: Validates the empirical formula (C20H12O2) by comparing experimental vs. theoretical carbon/hydrogen/oxygen percentages.
  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic proton environments and carbon connectivity, resolving peaks for the hydroxyl (δ ~5-6 ppm) and epoxide groups.
    Computational tools (e.g., Gaussian) predict vibrational spectra (IR) and electronic transitions (UV-Vis) for cross-validation .

How do cytochrome P450 enzymes and epoxide hydrolases influence the metabolic activation and detoxification of this compound?

Q. Advanced

  • Activation: Cytochrome P450 (CYP1A1/1B1) oxidizes benzo[a]pyrene to reactive epoxides like this compound, which can form DNA adducts.
  • Detoxification: Microsomal epoxide hydrolase (mEH) hydrolyzes the epoxide to dihydrodiols, reducing reactivity. Inhibition of mEH (e.g., by cyclohexene oxide) increases toxicity, as shown in Ames tests .
    Methodological Insight: Use liver microsomal fractions or recombinant enzymes to quantify metabolic rates via HPLC-UV or LC-MS/MS .

What methodological challenges arise when quantifying this compound in biological matrices, and how can they be addressed?

Q. Advanced

  • Matrix Effects: Lipophilic PAHs bind to proteins/lipids, requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for isolation.
  • Detection Limits: Low environmental concentrations (e.g., pg/mL) demand high-sensitivity techniques like LC-MS/MS with electrospray ionization (ESI).
  • Interference: Co-eluting metabolites (e.g., dihydrodiols) necessitate chromatographic separation using C18 columns with gradient elution .
Analytical Method LOD Key Application
HPLC-Fluorescence0.1 ng/mLHigh-throughput screening
LC-MS/MS0.01 pg/mLTrace quantification
GC-MS1 ng/mLVolatile derivatives

How does atmospheric ozonolysis contribute to the environmental formation of this compound?

Advanced
Gas-phase reactions between benzo[a]pyrene and ozone generate this compound as a secondary pollutant. This pathway is significant in urban aerosols, where PAHs adsorb to particulate matter. Monitoring requires high-volume air samplers followed by GC-MS or HPLC-UV analysis. Competing pathways (e.g., NOx-mediated nitration) must be controlled in kinetic studies .

What contradictory findings exist regarding the role of glutathione S-transferases (GSTs) in detoxifying this compound?

Q. Advanced

  • Isoform Specificity: Human GSTM1-1 efficiently conjugates the epoxide with glutathione, but GSTP1-1 shows lower activity, leading to variability in detoxification rates across tissues.
  • Species Differences: Rat GSTs exhibit higher activity than human isoforms, complicating extrapolation of in vivo results.
    Resolution: Use activity-based protein profiling (ABPP) with fluorescent probes to map isoform-specific interactions .

What in vitro models are appropriate for studying the genotoxic effects of this compound?

Q. Advanced

  • Ames Test (Modified): Employ Salmonella typhimurium TA100 with S9 metabolic activation to detect frameshift mutations.
  • Human Cell Lines: HepG2 (liver) and A549 (lung) cells assess DNA adduct formation via <sup>32</sup>P-postlabeling or comet assays.
  • 3D Organoids: Primary hepatocyte spheroids mimic metabolic heterogeneity and dose-response relationships .

How do stereochemical considerations impact the reactivity of this compound?

Advanced
The compound exists as diastereomers due to the epoxide’s chiral centers. The cis isomer reacts more readily with nucleophilic DNA bases (e.g., guanine N7), while the trans isomer is less genotoxic. Chiral HPLC (e.g., Chiracel OD column) separates enantiomers for toxicity profiling .

What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

Q. Advanced

  • QSAR Models: Correlate LogP (4.62) with bioaccumulation factors (BCF). High LogP suggests persistence in adipose tissue.
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to estimate membrane permeability.
  • ECOSAR: Predicts acute aquatic toxicity (LC50) based on structural alerts .

How can researchers resolve discrepancies in reported metabolic half-lives of this compound across studies?

Q. Advanced

  • Standardized Assays: Use recombinant CYP enzymes (e.g., Supersomes™) to control for inter-laboratory variability.
  • Kinetic Modeling: Apply Michaelis-Menten parameters (Km, Vmax) to compare metabolic rates. Conflicting data often arise from differences in enzyme sources (e.g., human vs. rat liver microsomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.